

Application Notes and Protocols for Cloning and Sequencing Long CGG Repeats

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Compound of Interest

Compound Name: Ccxgg

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Application Notes

Introduction

Long CGG trinucleotide repeats are of significant interest in molecular biology and medicine, primarily due to their association with several neurodevelopmental and neurodegenerative disorders. The most well-known of these is Fragile X syndrome (FXS), the leading monogenic cause of intellectual disability and autism, which results from the expansion of a CGG repeat in the 5' untranslated region (UTR) of the FMR1 gene. Alleles with over 200 repeats (full mutation) typically lead to hypermethylation and silencing of the FMR1 gene. Smaller expansions, known as premutations (55-200 repeats), are associated with Fragile X-associated Tremor/Ataxia Syndrome (FXTAS) and Fragile X-associated Primary Ovarian Insufficiency (FXPOI).

The accurate analysis of these long, GC-rich repeats is crucial for diagnostics, genetic counseling, and the development of therapeutic interventions. However, their unique biochemical properties present significant technical hurdles for standard molecular biology techniques. These notes provide an overview of these challenges and outline modern strategies for successful cloning and sequencing.

Core Challenges

The primary difficulties in working with long CGG repeats stem from two main properties:

- **Genetic Instability:** Long tandem repeats are notoriously unstable in standard *E. coli* cloning hosts, leading to frequent deletions or further expansions during plasmid replication. This instability is a major barrier to obtaining sufficient quantities of accurate template DNA for downstream applications.
- **Secondary Structure Formation:** The high GC content and repetitive nature of CGG sequences promote the formation of stable secondary structures, such as hairpin loops and G-quadruplexes. These structures can physically block DNA polymerase progression during PCR and sequencing reactions, leading to failed amplification, truncated products, and sequencing artifacts.

Strategic Approaches

Overcoming these challenges requires a multi-faceted approach, from selecting the right cloning systems to employing advanced sequencing technologies.

- **Optimized Cloning Systems:** Utilizing *E. coli* strains specifically engineered to stabilize repetitive DNA is critical. Strains with mutations in recombination pathways (e.g., *recA*) are essential for maintaining the integrity of the repeat tract.
- **Advanced PCR Techniques:** Standard PCR protocols are often insufficient for amplifying long CGG repeats. Success requires specialized reagents that can disrupt secondary structures and polymerases that can navigate these difficult templates. Triplet-repeat primed PCR (TP-PCR) has emerged as a powerful diagnostic tool for detecting the presence of expansions without necessarily needing to clone them first.
- **Long-Read Sequencing Technologies:** Traditional Sanger sequencing and short-read next-generation sequencing (NGS) fail to span long repeat regions, making it impossible to determine their full length and sequence. Single-molecule, real-time (SMRT) sequencing from PacBio and nanopore sequencing from Oxford Nanopore Technologies (ONT) have revolutionized the field. These technologies generate reads that can be tens of kilobases long, allowing them to sequence through even the largest CGG repeat expansions in a single molecule, providing definitive length, sequence, and information on interruptions (e.g., AGG).

Data Presentation: Comparative Tables

Table 1: Comparison of E. coli Strains for Unstable DNA Cloning

Strain	Relevant Genotype Features	Key Advantages for CGG Repeats	Considerations
Stbl2™	recA1, mcrA, Δ(mcrBC-hsdRMS-mrr)	Reduces plasmid recombination. Suitable for cloning retransposon sequences and tandem repeats.	May still show some instability with very long repeats.
Stbl3™	recA1Δ3, mcrB, mrr	Demonstrates remarkable stability for instability-prone lentiviral vectors. Often grown at 30°C to further enhance stability.	Derived from HB101, different genetic background than K12 strains.
SURE®	recA1Δ, uvrC, umuC	Reduced rates of recombination and mutations. Suitable for cloning repetitive sequences.	
DH5α™	recA1Δ, endA1	General-purpose cloning strain. The recA1 mutation helps reduce recombination.	Can be prone to deletions with highly unstable repeats; often used to intentionally generate different repeat lengths.

Table 2: Additives and Reagents for PCR Amplification of GC-Rich Templates

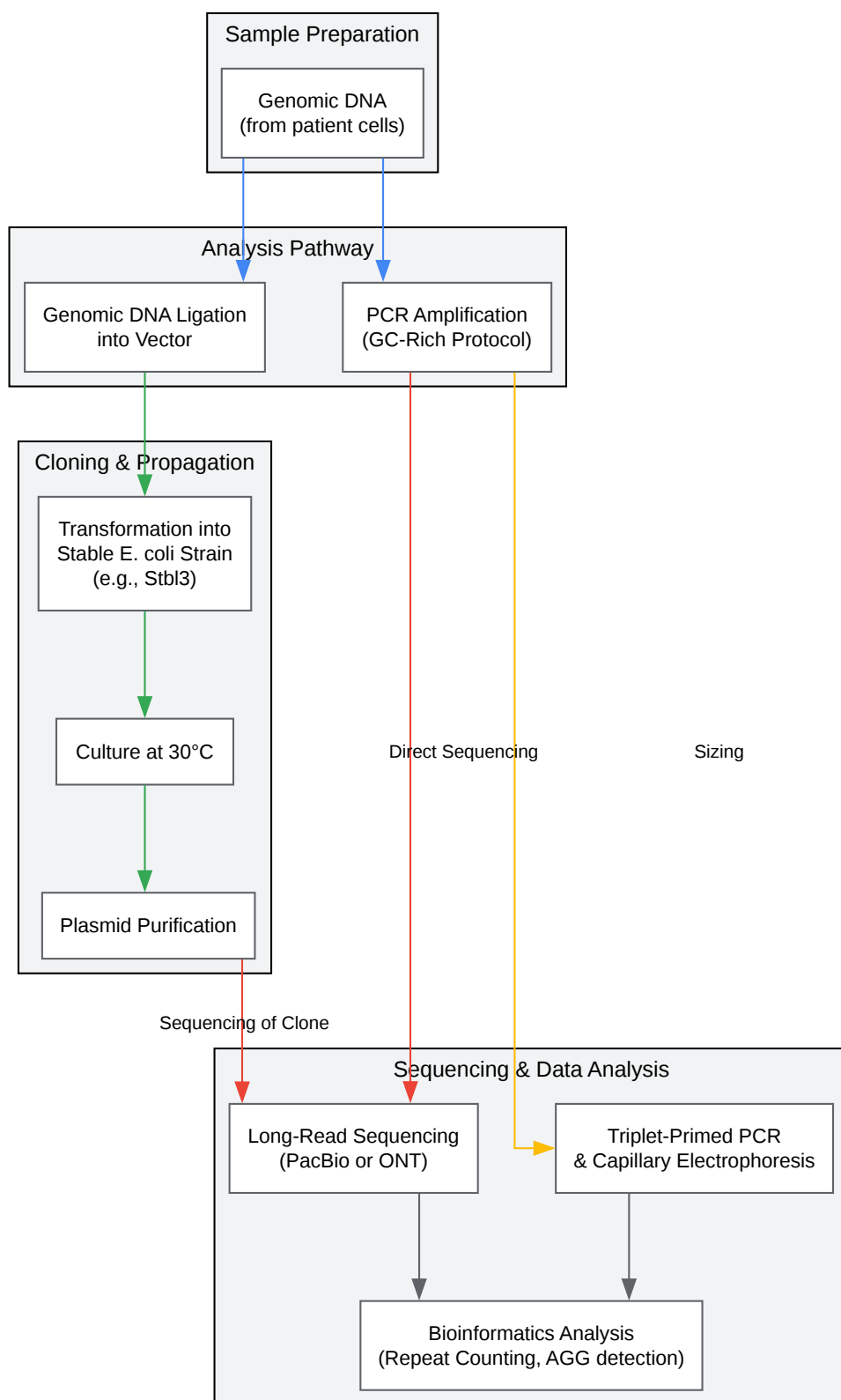
Additive/Reagent	Typical Concentration	Mechanism of Action	Effect on CGG Repeat Amplification
Betaine	1 M - 2 M	Isostabilizes DNA by reducing the melting temperature difference between GC and AT pairs.	Reduces formation of secondary structures, improving polymerase processivity.
DMSO	3% - 8%	A solvent that disrupts base pairing and helps denature DNA secondary structures.	Facilitates strand separation and primer annealing.
7-deaza-dGTP	Replace 25-50% of dGTP	A dGTP analog that forms weaker hydrogen bonds, reducing the stability of secondary structures.	Prevents polymerase stalling by minimizing hairpin and G-quadruplex formation.
GC-Rich Buffers	Varies by manufacturer	Often contain a proprietary mix of co-solvents and salts to optimize denaturation and polymerase activity.	Commercially available kits like AmpliX® are highly optimized for FMR1 CGG repeat sizing.

Table 3: Comparison of Sequencing Technologies for Long CGG Repeats

Technology	Max Read Length	Ability to Span Repeats	Key Advantage(s)	Key Limitation(s)
Sanger Sequencing	~1 kb	Poor; fails on repeats >100 CGGs.	High accuracy for non-r[4][18]epetitive DNA.	Cannot resolve long repeats; loss of phase coherence.
Short-Read (Illumin[18]a)	~300 bp	Very Poor; cannot assemble across the repeat.	High throughput and accuracy for SNPs/indels outside the repeat.	Fails to determine repeat length or structure.
**PacBio SMRT (HiFi)[19]	>20 kb	Excellent; can span >700 CGG repeats.	Generates highly accurate long reads (HiFi) by circular consensus sequencing; detects base modifications.	Requires relatively high [7][24]h DNA input.
Oxford Nanopore (ONT)	>100 kb	Excellent; unrestricted read length can span any known expansion.	Real-time sequencing, p[19][20][25]ortable devices, PCR-free options preserve methylation.	Higher raw error rate c[20][25][26]ompared to HiFi reads, though consensus accuracy is improving.

Experimental Protocols & Visualizations

Overall Workflow for Cloning and Sequencing Long CGG Repeats



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Caption: Overall workflow for the analysis of long CGG repeats.

Protocol 1: Stable Cloning of Long CGG Repeats

Objective: To clone a DNA fragment containing a long CGG repeat into a plasmid vector and maintain its integrity.

Materials:

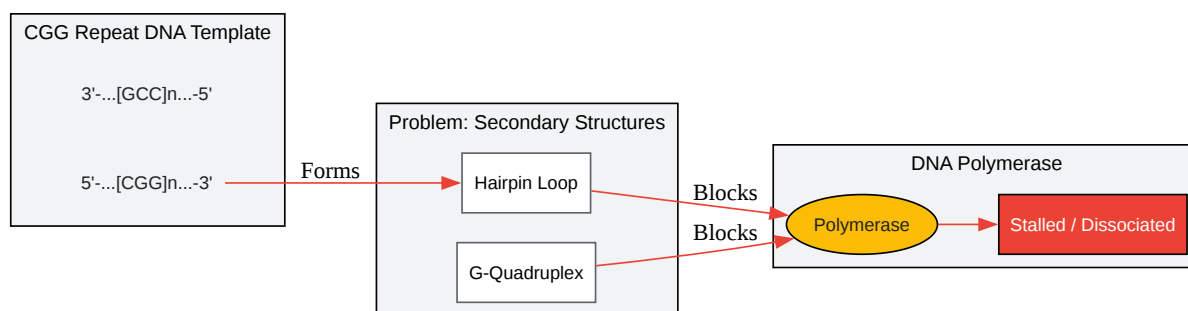
- Genomic DNA containing the CGG repeat of interest.
- Restriction enzymes for excising the fragment (if applicable).
- pSMART® or similar low-copy vector.
- T4 DNA Ligase and buffer.
- Invitrogen™ Stbl3™ Chemically Competent E. coli.
- LB agar plates with a[11]ppropriate antibiotic.
- LB broth.
- Incubators set to 30°C and 37°C.

Methodology:

- Vector and Insert Preparation:
 - If starting from a larger clone, digest 1-2 µg of the source DNA with appropriate restriction enzymes to release the CGG-containing fragment. Gel purify the fragment.
 - Linearize the destination vector (e.g., pSMART) with a compatible blunt-end restriction enzyme (e.g., HincII) or as required. Treat the vector with Calf Intestinal Phosphatase (CIP) to prevent self-ligation.
- Ligation:
 - Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
 - Incubate with T4 DNA Ligase at 16°C overnight or for 2 hours at room temperature.

- Transformation:
 - Thaw one vial of Stbl3 competent cells on ice.
 - Add 2-5 μ L of the ligation mixture to the cells. Gently mix and incubate on ice for 30 minutes.
 - Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
 - Add 250 μ L of pre-warmed SOC medium and incubate at 37°C for 1 hour with gentle shaking.
- Plating and Incubation (Critical Step):
 - Spread 50-100 μ L of the transformation culture onto pre-warmed LB agar plates containing the appropriate antibiotic.
 - Incubate the plates at 30°C for 18-24 hours. Lowering the temperature is crucial for enhancing plasmid stability.
- Colony Screening and Culture:
 - Pick several colonies into 5 mL of LB broth with antibiotic.
 - Grow the liquid cultures at 30°C overnight with shaking.
 - Perform plasmid minipreps and screen for the correct insert size via restriction digest and gel electrophoresis.

Visualization: Challenges in PCR Amplification



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Caption: Formation of secondary structures in CGG repeats stalls DNA polymerase.

Protocol 2: PCR Amplification of Long CGG Repeats

Objective: To successfully amplify a GC-rich region containing a long CGG repeat.

Materials:

- High-fidelity DNA polymerase suitable for GC-rich templates (e.g., PrimeSTAR GXL).
- 5X GC-rich PCR buffer.
- dNTP mixture (10 mM each).
- Betaine (5 M solution).
- DMSO.
- Forward and Reverse primers (design with a $T_m > 65^\circ\text{C}$ if possible).
- Genomic DNA template (20-100 ng).
- Nuclease-free water.

Methodology:

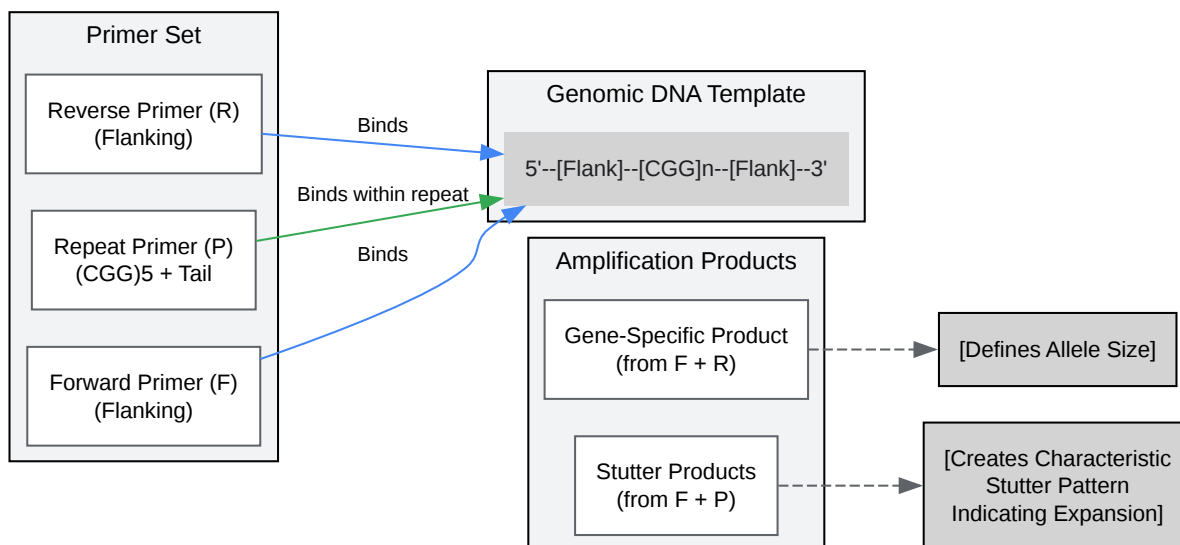
- Reaction Setup: On ice, assemble the following 50 μ L reaction:

Component	Volume	Final Concentration
5X GC Buffer	10 μL	1X
dNTPs (10 mM)	2 μ L	0.4 mM
Forward Primer (10 μ M)	2.5 μ L	0.5 μ M
Reverse Primer (10 μ M)	2.5 μ L	0.5 μ M
Betaine (5 M)	10 μ L	1 M
DMSO	2.5 μ L	5%
Template DNA	X μ L	50 ng
DNA Polymerase	1 μ L	-

| Nuclease-free H₂O | to 50 μ L | - |

- Thermal Cycling:
 - Initial Denaturation: 98°C for 2 minutes. (Higher temperature helps melt GC structures).
 - 30-35 Cycles:[\[27\]](#)
 - Denaturation: 98°C for 15 seconds.
 - Annealing: 65-68°C for 20 seconds. (Use a high annealing temperature).
 - Extension: 68°C for 1-3 minutes (adjust based on expected amplicon size, ~1 min/kb).
 - Final Extension: 68°C for 7 minutes.
 - Hold: 4°C.
- Analysis: Analyze 5-10 μ L of the PCR product on a 1% agarose gel. A successful reaction should yield a specific band of the expected size.

Visualization: Logic of Triplet-Repeat Primed PCR (TP-PCR)



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Caption: Primer binding logic in triplet-repeat primed PCR for expansion detection.

Protocol 3: Long-Read Sequencing of CGG Repeats (PacBio SMRT)

Objective: To determine the precise length and sequence of a CGG repeat using PacBio HiFi sequencing. This protocol outlines the general steps; specific kit details should be followed from the manufacturer.

Materials:

- Purified, high-quality DNA (either plasmid clone or long-range PCR product).
- SMRTbell® Prep Kit 3.0.
- Sequel® II Sequencing Kit.

- PacBio Sequel II or Revio System.

Methodology:

- DNA Quality Control: Ensure the input DNA is high molecular weight (>10 kb) with minimal fragmentation. Quantify using a fluorometric method (e.g., Qubit).
- Library Preparation (SMRTbell Construction):
 - Fragmentation (Optional): For very large genomic DNA, shear to the desired size (e.g., 15-20 kb). For PCR products or clones, this is often unnecessary.
 - DNA Damage Repair & End Repair/A-tailing: Repair any nicks or damaged bases and create blunt, A-tailed ends.
 - Adapter Ligation: Ligate hairpin SMRTbell adapters to the DNA ends. This creates the characteristic circular SMRTbell template.
 - Purification:[\[7\]](#) Purify the SMRTbell library using AMPure PB beads to remove small fragments and excess reagents.
- Sequencing Preparation:
 - Primer Annealing & Polymerase Binding: Anneal a sequencing primer to the SMRTbell adapters and bind the DNA polymerase to the template.
 - Complex Loading: Load the prepared sequencing complex onto the SMRT Cell.
- SMRT Sequencing:
 - Perform sequencing on a PacBio Sequel II or Revio system. The instrument records the incorporation of nucleotides in real-time.
 - The circular template allows the polymerase to read the same molecule multiple times, generating a highly accurate consensus sequence (HiFi read).
- Data Analysis: Proceed to the bioinformatics protocol below.

Protocol 4: Bioinformatic Analysis of CGG Repeat Sequences

Objective: To analyze long-read sequencing data to determine repeat count and identify AGG interruptions.

Software/Tools:

- PacBio SMRT Link: For initial data processing and generation of HiFi reads.
- Illumina ExpansionHunter: A tool for genotyping repeats and detecting expansions from short-read data (for comparison) or adapted for long reads.
- Tandem Repeats Find[28][29]er (TRF): A standard tool for locating and displaying tandem repeats in DNA sequences.
- Custom Scripts (Python/Perl): Often required for precise parsing and counting of repeat motifs (CGG, AGG).
- REViewer: A tool for visualizing sequencing data in long repeat expansion regions.

General Workflow: 1.[28] Data Pre-processing:

- For PacBio data, use the ccs command in SMRT Link to generate HiFi reads from the raw subread data.
- For ONT data, perform basecalling using Guppy or Dorado, followed by quality filtering.
- Alignment: Align the long reads to the human reference genome (e.g., hg38) using a long-read aligner like pbmm2 (for PacBio) or minimap2 (for ONT).
- Repeat Calling:
 - Isolate reads that map to the FMR1 locus.
 - Use a tool like TRF or a custom script to analyze the sequence of each read within the known repeat region.
 - The script should count the number of "CGG" motifs and any interrupting "AGG" motifs.
- Allele Phasing and Visualization:

- Since each long read comes from a single DNA molecule, different alleles (in females) can be naturally phased.
- Group reads by allele based on flanking SNPs or distinct repeat lengths.
- Generate histograms to visualize the distribution of repeat lengths, which is particularly important for assessing somatic mosaicism.
- Use tools like RE[30]Viewer to visualize the read alignments across the repeat region, which can help confirm the expansion and identify any structural variations.

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